Absolute Isoenzyme Selectivity: Pepsin A vs. Gastricsin (Pepsin C) Binary Discrimination
The N-acetylated derivative of phenylalanyl-diiodotyrosine (APDT) serves as an absolute discrimination substrate between human pepsin A (pepsin I, PI) and gastricsin (pepsin C, pepsin II, PII). Human pepsin I hydrolyzes APDT with a Michaelis constant (Kₘ) of 0.170 mM and a specific activity of 0.032 IU/mg, whereas human pepsin II exhibits zero detectable hydrolysis of the identical substrate [1]. This binary on/off discrimination is not observed with the non-iodinated analog N-acetyl-L-phenylalanyl-L-tyrosine, which is cleaved by both isoenzymes [2]. The selectivity has been validated in clinical gastric juice assays: the APDT-hydrolyzing activity correlates specifically with pepsin A content, enabling separate quantification of pepsin and gastricsin in mixed samples via differential hemoglobin/APDT activity subtraction [3].
| Evidence Dimension | Hydrolysis of N-acetyl-L-phenylalanyl-L-diiodotyrosine (APDT) by human gastric aspartic proteases |
|---|---|
| Target Compound Data | Human Pepsin I (PI): Kₘ = 0.170 mM; specific activity = 0.032 IU/mg (APDT substrate) [1] |
| Comparator Or Baseline | Human Pepsin II (PII/Gastricsin): No detectable hydrolysis of APDT (zero activity) [1][3] |
| Quantified Difference | Absolute qualitative difference: PI hydrolyzes APDT; PII does not (binary on/off discrimination). Quantitative: PI Kₘ = 0.170 mM vs. PII no measurable turnover. |
| Conditions | Purified human pepsin isoenzymes from gastric mucosa; APDT substrate; pH 2.0–3.0 range; 37°C; Becker & Rapp, Klin Wochenschr, 1979 [1] |
Why This Matters
This absolute isoenzyme selectivity enables unambiguous discrimination between pepsin A and gastricsin in clinical and research settings, a capability not provided by non-iodinated substrates, hemoglobin, or other generic protease substrates.
- [1] Becker T, Rapp W. Characterization of Human Pepsin I Obtained from Purified Gastric Pepsinogen I. Klin Wochenschr. 1979;57(14):711-718. (Km of PI = 0.170 mmol with N-acetyl-L-phenyl-alanyl-L-3,5-diiodotyrosine; specific activity = 9.6 IU/mg [hemoglobin] and 0.032 IU/mg [dipeptide]; Porcine pepsin Km = 0.082 mmol.) https://www.scilit.net/publications/b03d657f643967266df7a466a768fde4. View Source
- [2] Becker T, Rapp W. Characterization of Human Pepsin II Obtained from Purified Gastric Pepsinogen II. Klin Wochenschr. 1979;57(14):719-724. doi:10.1007/BF01477553. PMID: 381771. (PII in contrast to PI did not hydrolyze N-acetylphenylalanyl-3,5-diiodotyrosine.) View Source
- [3] The Separate Determination of Human Pepsin and Gastricsin. Proc Soc Exp Biol Med. 1966. (The synthetic substrate, N-acetyl-L-phenylalanyl-L-diiodotyrosine was found to be hydrolyzed by pepsin but not at all by gastricsin. This difference has made possible the separate determination of pepsin and gastricsin in a mixture.) https://www.scilit.net/publications/d77569bde062f6d335ff84169c311f53. View Source
